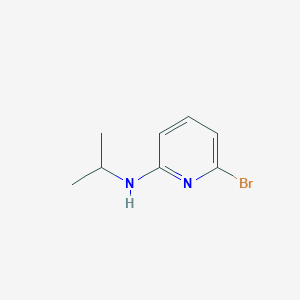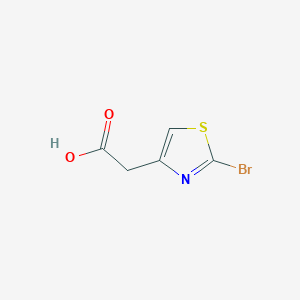
2-(2-Bromothiazol-4-yl)acetic acid
Descripción general
Descripción
2-(2-Bromothiazol-4-yl)acetic acid is a compound that is related to various research areas, including the synthesis of chemical modifiers for antibiotics, electrochemical studies, and the formation of metal complexes. Although the provided papers do not directly discuss 2-(2-Bromothiazol-4-yl)acetic acid, they provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired product. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from a precursor using a specific synthetic route . Similarly, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters was performed through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . These methods could potentially be adapted for the synthesis of 2-(2-Bromothiazol-4-yl)acetic acid by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is often determined using techniques such as X-ray crystallography, as was done for the compound mentioned in the first paper . This technique could be applied to 2-(2-Bromothiazol-4-yl)acetic acid to determine its stereochemistry and confirm its molecular conformation.
Chemical Reactions Analysis
The electrochemical behavior of related compounds, such as 2-bromothiazole, has been studied using cyclic voltammetry and controlled-potential electrolysis . These studies reveal the mechanisms of reduction and the intermediates formed during the reaction. Such analyses could provide insights into the reactivity of 2-(2-Bromothiazol-4-yl)acetic acid and its potential to undergo similar electrochemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the regioselective bromination of 4-methoxyphenylacetic acid led to the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, and the electron-withdrawing or donating properties of the substituents were discussed . Understanding these properties in the context of 2-(2-Bromothiazol-4-yl)acetic acid could help predict its behavior in various chemical environments.
The thermal and spectroscopic properties of metal complexes of a related ligand were studied, providing information on the coordination of metal ions and the stability of the complexes . These findings could be relevant when considering the binding properties of 2-(2-Bromothiazol-4-yl)acetic acid with metals.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of novel Ni(II) and Zn(II) complexes, which have shown potent antimicrobial activity .
- Methods of Application : The Schiff base ligand was synthesized using salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine in both traditional and efficient, ecologically friendly, microwave-assisted procedures .
- Results : The Ni(II) complex showed potent activity against selective bacteria with MIC values ranging from 1.95 to 7.81 µg/mL, outperforming all other compounds, including the widely used antibiotic Streptomycin .
Solvatochromic Studies
- Scientific Field : Physical Chemistry
- Application Summary : The compound has been used in solvatochromic studies, which involve the change in color of a chemical substance due to a change in solvent polarity .
- Results : The synthesized azo dye can be used as a solvent polarity indicator .
Inhibition of Type III Secretion in Gram-Negative Bacteria
- Scientific Field : Medicinal Chemistry
- Application Summary : A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria .
- Methods of Application : The compounds were synthesized in a four-step process .
- Results : The compounds are potential bioisosteres of salicylidene acylhydrazides that are a known class of type III secretion inhibitors .
Pharmacokinetics
- Scientific Field : Pharmacology
- Application Summary : The compound has been studied for its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion .
- Results : The compound has high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Druglikeness
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been evaluated for its druglikeness, which is a measure of a compound’s potential to be developed into a drug .
- Results : The compound has a Lipinski score of 0.0, indicating that it meets Lipinski’s rule of five for druglikeness . It also has a bioavailability score of 0.56 .
Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Aminothiazole-based compounds, which include “2-(2-Bromothiazol-4-yl)acetic acid”, have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
- Results : The literature reports many synthetic pathways of these 2-aminothiazoles associated with these four different biological activities .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been associated with anticancer activity .
- Results : The literature reports many synthetic pathways of these 2-aminothiazoles associated with anticancer activity .
Antioxidant Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been associated with antioxidant activity .
- Results : The literature reports many synthetic pathways of these 2-aminothiazoles associated with antioxidant activity .
Anti-inflammatory Activity
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOEVFLFSRHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604676 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromothiazol-4-yl)acetic acid | |
CAS RN |
62557-07-7 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
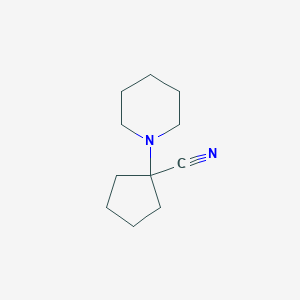
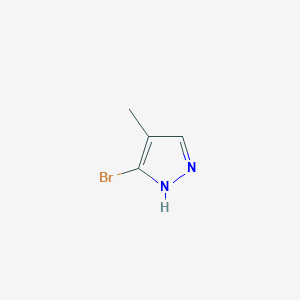

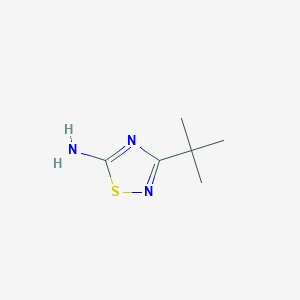

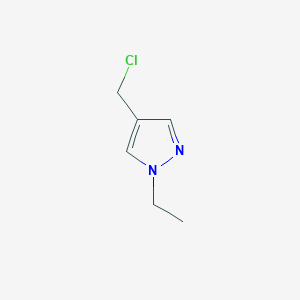


![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
